![molecular formula C25H26N4O4 B2721098 5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2174002-34-5](/img/structure/B2721098.png)

5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

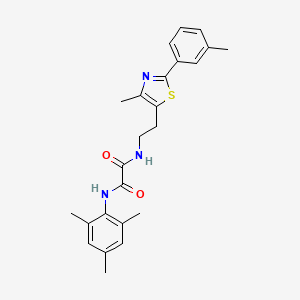

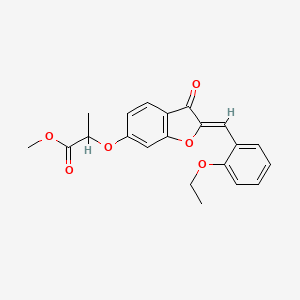

The compound “5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid” has a CAS Number of 2174002-34-5 . It has a molecular weight of 446.51 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is 5-((4-((((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)methyl)-1-methyl-1H-pyrazole-4-carboxylic acid . The InChI code is 1S/C25H26N4O4/c1-27-23(21(14-26-27)24(30)31)15-28-10-12-29(13-11-28)25(32)33-16-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,14,22H,10-13,15-16H2,1H3,(H,30,31) .Applications De Recherche Scientifique

- The compound contains an Fmoc (fluorenylmethoxycarbonyl) group, which is commonly used in peptide synthesis. Fmoc amino acid derivatives serve as building blocks for creating peptides on solid-phase resins. The Fmoc group can be selectively removed during peptide elongation, allowing for efficient and controlled assembly of peptide sequences .

- The piperazine moiety in this compound provides a convenient site for bioconjugation. Researchers can attach targeting ligands, imaging agents, or therapeutic payloads to the piperazine nitrogen. This makes it useful for designing drug delivery systems or targeted therapies .

- The compound’s stability at room temperature and long shelf-life make it valuable as an intermediate in organic synthesis. Researchers can use it to build more complex molecules, especially those requiring a stable linker or protecting group .

- The fluorenyl group contributes to the compound’s fluorescence properties. Researchers can modify it further to create fluorescent probes for cellular imaging, drug localization studies, or monitoring biological processes .

- The pyrazole-4-carboxylic acid moiety suggests potential anti-inflammatory activity. Researchers may explore its effects on inflammatory pathways, cytokine production, or immune responses. It could serve as a lead compound for drug development .

- The compound’s carboxylic acid functionality allows for surface modification. Researchers can anchor it onto materials, such as nanoparticles, polymers, or surfaces, to enhance properties like biocompatibility, stability, or reactivity .

Peptide Chemistry and Solid-Phase Synthesis

Bioconjugation and Drug Delivery

Stable and Versatile Intermediates

Fluorescent Probes and Imaging Agents

Anti-Inflammatory Agents

Materials Science and Surface Modification

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

5-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-27-23(21(14-26-27)24(30)31)15-28-10-12-29(13-11-28)25(32)33-16-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,14,22H,10-13,15-16H2,1H3,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDQZYLYXLBHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)CN2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)

![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)

![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)

![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)